(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17509000
InChI: InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1
SMILES:
Molecular Formula: C6H8IN3OS
Molecular Weight: 297.12 g/mol

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC17509000

Molecular Formula: C6H8IN3OS

Molecular Weight: 297.12 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide -

Specification

Molecular Formula C6H8IN3OS
Molecular Weight 297.12 g/mol
IUPAC Name (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1
Standard InChI Key NTPUSAVPMJZBAU-GSVOUGTGSA-N
Isomeric SMILES C1=C(SC(=N1)[C@@H](CC(=O)N)N)I
Canonical SMILES C1=C(SC(=N1)C(CC(=O)N)N)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a propanamide chain (CH₂–CH–CONH₂) with a 5-iodo-1,3-thiazol-2-yl moiety attached to the central carbon. The (3R) configuration specifies the absolute stereochemistry at this position, influencing its interactions with chiral biological targets . Key structural identifiers include:

PropertyValue
IUPAC Name(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
Molecular FormulaC₆H₈IN₃OS
Molecular Weight297.12 g/mol
Canonical SMILESC1=C(SC(=N1)C@@HN)I
InChIKeyNTPUSAVPMJZBAU-UHFFFAOYSA-N
PubChem CID130541287

The iodine atom at the 5-position of the thiazole ring enhances molecular polarizability and may improve binding affinity to hydrophobic pockets in proteins . The amide group facilitates hydrogen bonding, critical for solubility and target engagement .

Stereochemical Considerations

The (3R) enantiomer’s synthesis requires chiral resolution or asymmetric catalysis. A related compound, (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid (PubChem CID: 130541285), demonstrates the importance of stereochemistry in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles . X-ray crystallography and NMR spectroscopy are essential for confirming stereochemical purity .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is documented in the provided sources, analogous routes for thiazole-containing propanamides suggest two strategies:

  • Nucleophilic Ring-Opening and Cyclization:

    • Reacting iodinated thiazole intermediates with chiral β-amino acid precursors, followed by amidation.

    • Microwave-assisted reactions, as demonstrated in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, could enhance yield and reduce racemization .

  • Chiral Pool Synthesis:

    • Using enantiomerically pure starting materials, such as L-amino acids, to retain the (R)-configuration during propanamide formation .

Analytical Characterization

Critical techniques for verifying structure and purity include:

  • NMR Spectroscopy: To confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and amide protons (δ 6.5–7.2 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (theoretical [M+H]⁺ = 298.03).

  • X-ray Crystallography: Resolves stereochemical assignments and crystal packing, as applied to related triazole derivatives .

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is labeled “For research use only”, with no human or veterinary applications cited. Standard precautions for iodinated compounds apply:

  • Use personal protective equipment (PPE) to prevent skin/eye contact.

  • Store in a cool, dry environment away from light to prevent degradation.

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to improve yield and optical purity.

  • Biological Screening: Prioritizing assays against kinase families, antimicrobial targets, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Modifying the thiazole’s substituents (e.g., replacing iodine with other halogens) to optimize potency and toxicity .

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